Substance P
Overview
Description
Neurokinin P is a member of the tachykinin family of neuropeptides, which are known for their role in neurotransmission. These peptides are characterized by a common carboxyl-terminal sequence. Neurokinin P is involved in various physiological processes, including pain perception, inflammation, and the regulation of smooth muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neurokinin P can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: of the amino acid side chains and cleavage of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of neurokinin P involves large-scale SPPS, which is optimized for efficiency and yield. This process may include automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Neurokinin P undergoes various chemical reactions, including:
Oxidation: Neurokinin P can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Neurokinin P can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific reagents and conditions.
Major Products:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Formation of reduced peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Neurokinin P has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in neurotransmission, pain perception, and inflammation.
Medicine: Explored as a potential therapeutic target for conditions such as chronic pain, asthma, and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Neurokinin P exerts its effects by binding to neurokinin receptors, which are G protein-coupled receptors. Upon binding, it activates intracellular signaling pathways involving proteins such as phospholipase C (PLC) and protein kinase C (PKC). This leads to the release of secondary messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG), which ultimately result in physiological responses such as smooth muscle contraction and pain perception .
Comparison with Similar Compounds
Substance P: Another member of the tachykinin family, known for its role in pain and inflammation.
Neurokinin A: Involved in smooth muscle contraction and vasodilation.
Neurokinin B: Plays a role in reproductive physiology.
Uniqueness of Neurokinin P: Neurokinin P is unique in its specific receptor interactions and the distinct physiological processes it regulates. While it shares some functions with other tachykinins, its unique sequence and receptor binding properties make it a valuable target for therapeutic research .
Biological Activity
Substance P (SP) is an undecapeptide neuropeptide that plays a critical role in various biological processes, particularly in pain perception, inflammation, and immune responses. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Overview of this compound
This compound is primarily secreted by neurons and is involved in nociception (the sensory perception of pain) and inflammatory responses. It operates mainly through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor that mediates its effects on various cell types, including neurons and immune cells . SP is also produced by immune cells, indicating its dual role in both the nervous and immune systems.
Receptor Interactions:
- NK1R Activation: this compound preferentially binds to NK1R, leading to various cellular responses such as endothelial cell retraction and vascular smooth muscle dilation. At higher concentrations, it can also activate NK2R and NK3R .
- Cytokine Modulation: SP significantly influences cytokine release from various cells, facilitating inflammatory processes .
Immune System Modulation:
- SP enhances immune cell proliferation, particularly T cells and bone marrow cells. It stimulates T cell proliferation through upregulation of interleukin-2 (IL-2) expression .
- It also promotes the migration of innate immune cells like neutrophils by inducing the expression of chemokines such as IL-8 and CCL2 .
Pain Perception
This compound is heavily involved in the transmission of pain signals. It is released from sensory nerves in response to painful stimuli, contributing to neurogenic inflammation and pain hypersensitivity .
Inflammatory Response
SP plays a pivotal role in inflammation by:
- Recruiting leukocytes to sites of injury or infection.
- Inducing the release of pro-inflammatory cytokines from immune cells.
- Enhancing vascular permeability, which facilitates the influx of immune cells into tissues .
Data Table: Effects of this compound on Immune Cells
Cell Type | Effect of this compound | Mechanism |
---|---|---|
T Cells | Increased proliferation | Upregulation of IL-2 |
Neutrophils | Enhanced chemotaxis | Induction of chemokines (e.g., IL-8) |
Mast Cells | Histamine release | Direct action on mast cells |
Endothelial Cells | Increased permeability | NK1R activation |
Case Studies
-
This compound in Parkinson's Disease:
A study indicated that elevated levels of SP correlated with motor impairments in patients with Parkinson's disease. This suggests SP may serve as a potential biomarker or therapeutic target for managing symptoms associated with this condition . -
Cardiovascular Effects:
Research has shown that SP has protective roles following ischemic events in cardiac tissues. In isolated heart models, administration of SP improved recovery metrics post-ischemia, highlighting its potential therapeutic applications in heart failure contexts . -
Wound Healing:
Recent findings suggest that SP promotes corneal epithelial wound healing through its interaction with IGF-1. This underscores SP's role beyond inflammation into tissue repair mechanisms .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNPLDHMAVUMIW-CUZNLEPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98N18O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1347.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33507-63-0 | |
Record name | Substance P | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Substance P | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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